Meclofenoxate

Übersicht

Beschreibung

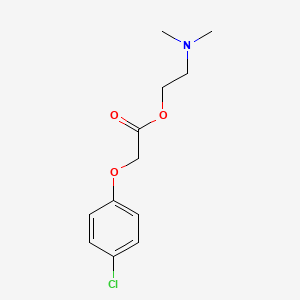

Es ist ein Ester aus Dimethylethanolamin und 4-Chlorphenoxyessigsäure . Meclofenoxat hat sich gezeigt, dass es die Gedächtnisleistung und die kognitiven Funktionen bei älteren Patienten verbessert . Es wird in Japan und einigen europäischen Ländern als verschreibungspflichtiges Medikament verkauft .

Herstellungsmethoden

Die Herstellung von Meclofenoxat-Hydrochlorid umfasst mehrere Schritte:

- Acylierungsreaktion: p-Chlorphenoxyessigsäure reagiert mit Thionylchlorid zu p-Chlorphenoxyacetylchlorid .

Kondensationsreaktion: Das p-Chlorphenoxyacetylchlorid reagiert dann mit Dimethylaminoethanol zu Meclofenoxat-Freier Base.

Bildung des Hydrochlorids: Die Freie Base wird durch Wärmebehandlung und Filtration in Meclofenoxat-Hydrochlorid umgewandelt.

Eine alternative Methode umfasst eine lyophilisierte Herstellung, bei der Meclofenoxat-Hydrochlorid mit Mannitol und Injektionswasser gemischt, auf einen pH-Wert von 3-5 eingestellt und anschließend gefriergetrocknet wird .

Analyse der chemischen Reaktionen

Meclofenoxat durchläuft verschiedene Arten von chemischen Reaktionen:

Hydrolyse: In biologischen Flüssigkeiten wird Meclofenoxat schnell zu 4-Chlorphenoxyessigsäure abgebaut.

Oxidation und Reduktion: Meclofenoxat kann die Oxidation und Reduktion von Gehirnzellen fördern und den Stoffwechsel von Nervenzellen regulieren.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung der Estergruppe.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Thionylchlorid für die Acylierung und Dimethylaminoethanol für die Kondensation . Die Hauptprodukte, die gebildet werden, sind 4-Chlorphenoxyessigsäure und Dimethylaminoethanol .

Vorbereitungsmethoden

The preparation of meclofenoxate hydrochloride involves several steps:

- Acyl Chlorination Reaction: p-chlorophenoxyacetic acid reacts with thionyl chloride to form p-chlorophenoxyacetyl chloride .

Condensation Reaction: The p-chlorophenoxyacetyl chloride then reacts with dimethylaminoethanol to produce this compound free alkali.

Formation of Hydrochloride: The free alkali is converted into this compound hydrochloride through heat preservation and filtration.

An alternative method involves lyophilized preparation, where this compound hydrochloride is mixed with mannitol and injection water, adjusted to a pH of 3-5, and then freeze-dried .

Analyse Chemischer Reaktionen

Meclofenoxate undergoes several types of chemical reactions:

Hydrolysis: In biological fluids, this compound is rapidly degraded to 4-chlorophenoxyacetic acid.

Oxidation and Reduction: This compound can promote the oxidation and reduction of brain cells, regulating the metabolism of nerve cells.

Substitution: The compound can undergo substitution reactions, particularly involving the ester group.

Common reagents used in these reactions include thionyl chloride for acyl chlorination and dimethylaminoethanol for condensation . The major products formed include 4-chlorophenoxyacetic acid and dimethylaminoethanol .

Wissenschaftliche Forschungsanwendungen

Cognitive Enhancement

Mechanism of Action:

Meclofenoxate increases levels of choline and acetylcholine in the central nervous system, which are crucial for memory and learning processes. Studies have shown that it significantly improves memory performance in elderly subjects by enhancing the consolidation of new information into long-term memory .

Clinical Studies:

- A double-blind study involving elderly participants demonstrated that this compound improved mental alertness and memory consolidation without affecting other aspects of memory retrieval .

- In another study, oral administration of this compound to rats showed significant improvements in memory impairment and reduced neuronal damage .

Neuroprotection

Antioxidant Properties:

this compound has been noted for its ability to reduce oxidative stress and inflammation in the brain, which are critical factors in neurodegenerative diseases. Research indicates that it may be beneficial in treating conditions like Alzheimer’s disease and vascular dementia .

Case Studies:

- A study on the effects of this compound on aging brains in Nothobranchius guentheri revealed that it compensates for age-related declines in neuronal activity genes but does not unequivocally improve overall brain health .

- Another clinical trial assessed its efficacy in patients with acute intracerebral hemorrhage, suggesting potential benefits in managing acute neurological conditions .

Treatment of Neuroleptic-Induced Dyskinesias

This compound has been explored as a therapeutic option for patients experiencing dyskinesias induced by neuroleptic medications. Its ability to enhance cholinergic function may help mitigate these side effects, providing a dual benefit of cognitive enhancement and symptom relief .

Dosage and Safety

The recommended daily dosage of this compound ranges from 500 to 2000 mg, with a generally favorable safety profile. Side effects are typically mild and may include dizziness or nausea, often associated with overdose .

Data Tables

Wirkmechanismus

Meclofenoxate primarily exerts its effects through cholinergic mechanisms. It acts as an efficient transporter of dimethylethanolamine, encouraging the production of choline in the brain, which is then synthesized into acetylcholine . This increase in acetylcholine neurotransmitters enhances cognitive functions . Additionally, this compound increases cellular membrane phospholipids and improves blood flow and oxygen uptake in the brain .

Vergleich Mit ähnlichen Verbindungen

Meclofenoxat wird oft mit anderen nootropen Verbindungen wie Piracetam, Pyritinol, Co-dergocrine, Pentoxifyllin und Nimodipin verglichen . Während alle diese Verbindungen die kognitiven Funktionen verbessern, ist Meclofenoxat in seiner doppelten Wirkung als cholinerges Mittel und als Enhancer für Zellmembran-Phospholipide einzigartig . Dieser doppelte Mechanismus macht es besonders effektiv bei der Verbesserung von Gedächtnis und kognitiven Funktionen bei älteren Patienten .

Ähnliche Verbindungen

- Piracetam

- Pyritinol

- Co-dergocrine

- Pentoxifyllin

- Nimodipin

Biologische Aktivität

Meclofenoxate, also known as centrophenoxine, is a compound that has garnered attention for its potential cognitive-enhancing effects, particularly in aging populations. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on memory and cognition, and findings from recent studies.

This compound is believed to exert its effects primarily through the modulation of cholinergic neurotransmission. It is a structural analog of choline, which is a precursor for acetylcholine, a critical neurotransmitter involved in memory and learning. The compound enhances choline levels in the central nervous system (CNS), leading to increased acetylcholine synthesis. Studies have demonstrated that this compound significantly increases CNS choline levels in vivo, suggesting a robust mechanism for its cognitive-enhancing properties .

Additionally, this compound has been shown to stimulate glucose uptake and oxygen consumption in the brain, thereby enhancing energy metabolism. This is particularly relevant in the context of aging, where energy deficits can contribute to cognitive decline .

Clinical Studies

A notable double-blind study involving elderly subjects revealed that this compound improved the consolidation of new information into long-term memory. Participants receiving this compound reported increased mental alertness compared to those on placebo . The study involved 76 elderly participants over nine months, with significant improvements noted in memory performance metrics.

| Group | Memory Score (Months) | Reported Alertness |

|---|---|---|

| This compound | 7.13 | 67% |

| Placebo | 6.47 | 42% |

| Control (Young) | 10.00 | - |

This data indicates that this compound may not only enhance memory performance but also improve overall cognitive function in aging individuals.

Animal Studies

Research on animal models has further elucidated the effects of this compound on cognitive function. In a study involving rats, oral administration of this compound at 100 mg/kg for 37 days significantly improved memory impairment and reduced neuronal damage associated with oxidative stress . Additionally, a study using a rotenone-induced mouse model indicated that this compound could ameliorate symptoms related to Parkinson's disease by improving mitochondrial function and protecting against dopaminergic neuron loss .

Transcriptomic Analysis

Recent transcriptomic studies have provided insights into the molecular effects of this compound on brain aging. In Nothobranchius guentheri fish models treated with this compound for extended periods, significant upregulation of genes associated with synaptic transmission and neuronal activity was observed. However, while this compound compensated for some age-related declines in gene expression linked to neuronal activity, it also led to increased expression of inflammatory response genes, suggesting a complex interaction with aging processes .

Case Studies

Several case studies have illustrated the practical applications of this compound in clinical settings:

- Memory Enhancement in Elderly : A cohort study showed that elderly patients taking this compound experienced significant improvements in memory retention compared to controls.

- Cognitive Decline Prevention : Another study highlighted that long-term administration of this compound could potentially delay cognitive decline associated with aging.

Eigenschaften

IUPAC Name |

2-(dimethylamino)ethyl 2-(4-chlorophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO3/c1-14(2)7-8-16-12(15)9-17-11-5-3-10(13)4-6-11/h3-6H,7-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZTYGFHCIAKPGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC(=O)COC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046940 | |

| Record name | Meclofenoxate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51-68-3 | |

| Record name | Meclofenoxate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Meclofenoxate [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Meclofenoxate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13758 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | meclofenoxate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169411 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Meclofenoxate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Meclofenoxate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.107 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MECLOFENOXATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C76QQ2I0RG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.